2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene
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Overview
Description
2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene is an organic compound characterized by the presence of bromine atoms and an allyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene typically involves the reaction of allyl bromide with a suitable brominated precursor under controlled conditions. One common method involves the use of phosphorus tribromide (PBr3) to brominate the allyl alcohol, followed by the reaction with another allyl bromide molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Addition: Electrophiles like bromine (Br2) or hydrogen halides (HX) are used.
Major Products
Substitution: Products include amines or thiols substituted at the bromine positions.
Elimination: Alkenes are formed as major products.
Addition: Halogenated alkanes or alkenes are produced.
Scientific Research Applications
2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the allyl group participates in addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: An organic compound with a similar brominated structure but with a triple bond instead of a double bond.
Allyl Bromide: A simpler compound with a single bromine atom and an allyl group.
3-Bromo-1-propene: A compound with a similar structure but lacking the ether linkage.
Properties
CAS No. |
74886-05-8 |
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Molecular Formula |
C6H8Br2O |
Molecular Weight |
255.93 g/mol |
IUPAC Name |
2-bromo-3-(2-bromoprop-2-enoxy)prop-1-ene |
InChI |
InChI=1S/C6H8Br2O/c1-5(7)3-9-4-6(2)8/h1-4H2 |
InChI Key |
FEOAXVVBCXFUJP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC(=C)Br)Br |
Origin of Product |
United States |
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